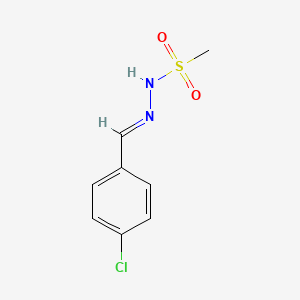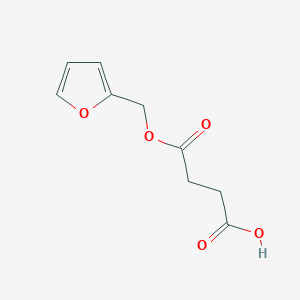![molecular formula C16H14ClN3O2 B5512546 3-{5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5512546.png)
3-{5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis Methods : The synthesis of similar compounds, such as 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives, involves complex organic synthesis techniques, starting from specific acid and ethyl carboxylates. These processes are characterized using various analytical methods including IR, NMR, HRMS, and UV-vis absorption (Yan-qing Ge et al., 2014).
Characterization and Analysis : The characterization and analysis of these compounds are critical for understanding their properties. Techniques like X-ray crystallography and DFT (Density Functional Theory) are used for structural determination and analysis (Z. Şahin et al., 2012).
Molecular Structure Analysis
The molecular structure of these compounds is often complex, featuring aromatic rings and heterocyclic components. X-ray diffraction and DFT studies are crucial in determining the precise molecular geometry and electronic structure.
Chemical Reactions and Properties
Reactivity : The chemical reactivity of these compounds can be influenced by various substituents and functional groups present in the molecule. This reactivity is often studied using computational methods and spectral analysis to predict and understand reaction pathways and product formation (A. Eshimbetov et al., 2017).
Chemical Stability : Understanding the stability of these compounds under various conditions is essential for their potential applications. Studies on their thermal behavior and interaction with other chemical entities provide insights into their stability and safe handling (Congming Ma et al., 2018).
Physical Properties Analysis
Thermal Properties : The thermal stability and behavior of these compounds are key physical properties that determine their suitability for various applications. Analyzing these properties involves techniques like thermogravimetric analysis and differential scanning calorimetry (Y. Mansoori et al., 2012).
Optical Properties : The optical properties such as absorption and emission spectra are significant for applications in materials science. These properties are influenced by the molecular structure and are studied using UV-vis spectroscopy and fluorescence spectral analysis (Yan-qing Ge et al., 2014).
Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Applications
Research into 1,3,4-oxadiazole derivatives, which include structures similar to the compound , has shown promising antibacterial activities. For instance, Song et al. (2017) designed and synthesized various 1,3,4-oxadiazole thioether derivatives assessed for antibacterial activities against Xanthomonas oryzae pv. oryzae, with compound 6r exhibiting superior inhibitory effects. This suggests the potential application of such compounds in developing new antibacterial agents (Song et al., 2017).
Insecticidal Activity
Compounds derived from the synthesis of 1,3,4-oxadiazoles from 2-chloropyridine-5-acetic acid have shown potential insecticidal activities. Holla et al. (2004) described the synthesis of several 1,3,4-oxadiazoles with potential for use as insecticides, indicating the utility of such compounds in agricultural applications (Holla et al., 2004).
Anticancer Agents
Research into substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents has highlighted the significance of the 1,3,4-oxadiazole and pyridine structures in developing potential anticancer drugs. Redda and Gangapuram (2007) synthesized and evaluated the anti-cancer activities of novel series of 1,3,4-oxadiazoles containing carbonyl/sulfonyl tetrahydrohydropyridine moiety, indicating their potential application in cancer treatment (Redda & Gangapuram, 2007).
Materials Science and Polymer Development
In the realm of materials science, the incorporation of 1,3,4-oxadiazole and pyridine structures into polymers has been explored for various applications. For example, Hamciuc et al. (2005) developed new poly(1,3,4-oxadiazole-imide)s containing dimethylsilane units, demonstrating their solubility and thermal stability, which could be beneficial in electronics and coatings (Hamciuc et al., 2005).
Environmental Remediation
Mansoori et al. (2015) synthesized novel polyimides containing 1,3,4-oxadiazole and pyridine moieties, assessing their utility in removing Co(II) and Ni(II) ions from aqueous solutions. This suggests the application of such compounds in environmental remediation and water treatment (Mansoori & Ghanbari, 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-10-6-13(7-11(2)15(10)17)21-9-14-19-16(20-22-14)12-4-3-5-18-8-12/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFQOEFNGFOMSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC2=NC(=NO2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R*,4R*)-3-cyclopropyl-4-methyl-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}pyrrolidin-3-ol](/img/structure/B5512469.png)
![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methylchromane-3-carboxamide](/img/structure/B5512474.png)

![rel-(3R,4S)-4-isopropyl-1-[6-(1-pyrrolidinylcarbonyl)-2-pyrazinyl]-3-pyrrolidinamine hydrochloride](/img/structure/B5512484.png)

![5-[(4-chlorophenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide](/img/structure/B5512501.png)

![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5512503.png)
![3-[5-(2-methyl-1-phenoxypropyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5512509.png)
![2-(4-fluorophenyl)-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)acetamide](/img/structure/B5512515.png)
![5-(phenoxymethyl)-4-[(2,4,5-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5512523.png)
![5-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5512525.png)
![2-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5512541.png)